molecular formula C11H17N3O B2578496 2,6-Dimethyl-4-morpholin-4-ylpyridin-3-amine CAS No. 2243512-76-5

2,6-Dimethyl-4-morpholin-4-ylpyridin-3-amine

Cat. No. B2578496
CAS RN: 2243512-76-5
M. Wt: 207.277
InChI Key: LYGGIKLZZILDGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-4-morpholin-4-ylpyridin-3-amine, also known as DMMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMMPA is a pyridine-based compound with a morpholine ring attached to it. It has been synthesized using various methods and has been extensively studied for its mechanism of action and physiological effects.

Scientific Research Applications

Analysis and Detection of Amines

  • A study detailed a method for analyzing naturally occurring secondary amines in foodstuffs, identifying morpholine and dimethylamine as ubiquitous compounds, demonstrating the importance of such amines in chemical analyses and food chemistry (Singer & Lijinsky, 1976).

Chemical Synthesis and Reactions

  • Research on purines, pyrimidines, and fused systems showed reactions of pyrimidines with amines, highlighting the synthetic routes involving secondary amines like morpholine, which are relevant to the study of pyridine derivatives (Gulevskaya et al., 1999).
  • An analysis of primary and secondary aliphatic amines in wastewater demonstrated methods for detecting such amines, including morpholine, in environmental samples (Sacher, Lenz, & Brauch, 1997).
  • A study on the reaction of 2,5-dimethyl-3,4-dinitrothiophen with secondary amines revealed the formation of compounds involving morpholine, providing insights into the chemical behavior of pyridine derivatives under reaction conditions (Mugnoli et al., 1980).

Organic Synthesis Enhancers

  • The synthesis and testing of esters and amides of hexanoic acid substituted with tertiary amino groups, including morpholine, as transdermal permeation enhancers, indicate the utility of pyridine derivatives in medicinal chemistry applications (Farsa, Doležal, & Hrabálek, 2010).

properties

IUPAC Name

2,6-dimethyl-4-morpholin-4-ylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-8-7-10(11(12)9(2)13-8)14-3-5-15-6-4-14/h7H,3-6,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGGIKLZZILDGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)C)N)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.